The compound (S)-4-Methyl-N-((S)-1-(((R)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-Morpholinoacetamido)-4-phenylbutanamido)pentanamide is a complex organic molecule notable for its intricate structure and potential biological activity. This compound contains multiple functional groups, including methyl, oxirane, and morpholinoacetamido moieties, which may contribute to its pharmacological properties. It is classified primarily as an impurity of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma .
The synthesis of this compound can be approached through various methods, particularly focusing on multicomponent reactions (MCRs). MCRs are advantageous as they allow for the rapid assembly of complex molecules from multiple reactants in a single step, promoting high atom economy and reduced waste.
Common synthetic strategies may include:
Catalysts such as transition metal complexes or nanostructured materials can enhance the efficiency and selectivity of these reactions, making them suitable for generating diverse chemical libraries .
The molecular formula for this compound is , with a molecular weight of approximately 719.9 g/mol. The structure features several stereocenters, which contribute to its potential biological interactions. The presence of both methyl and morpholino groups suggests a complex three-dimensional conformation that could influence its binding affinity to biological targets.
Property | Value |
---|---|
Molecular Formula | C₄₀H₅₇N₅O₇ |
Molecular Weight | 719.9 g/mol |
CAS Number | 2803420-45-1 |
The compound may participate in various chemical reactions typical of amides and related functional groups. Potential reactions include:
These reactions are significant for understanding the stability and reactivity of the compound under physiological conditions.
The mechanism of action for this compound likely parallels that of Carfilzomib, wherein it acts as a proteasome inhibitor. By covalently modifying specific proteins involved in the ubiquitin-proteasome pathway, it disrupts protein degradation processes essential for cell cycle regulation and apoptosis in cancer cells. This inhibition leads to an accumulation of pro-apoptotic factors and ultimately induces apoptosis in malignant cells .
While specific physical properties such as density, melting point, and boiling point are not extensively documented, the following properties are relevant:
Property | Value |
---|---|
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
The primary application of this compound lies within the field of medicinal chemistry as an impurity related to Carfilzomib. Its structural complexity suggests potential utility in targeting multiple biological pathways simultaneously. Research indicates that compounds with similar structures frequently exhibit diverse biological activities, making them candidates for drug discovery and development .
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: